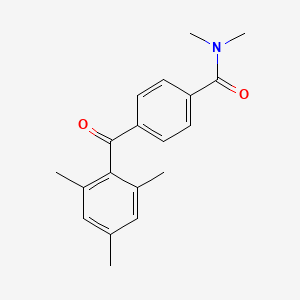
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole carboxamide family. It was first synthesized in 2012 by a team of researchers at Pfizer. NM-2201 has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by this compound leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, as well as reduce inflammation and anxiety. Additionally, this compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea in lab experiments is its potency. It has been shown to be more potent than other synthetic cannabinoids, which allows for smaller doses to be used in experiments. Additionally, this compound is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is its potential for abuse. Due to its psychoactive effects, it must be handled with care and kept in a secure location.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the long-term effects of this compound on the brain and body. Finally, there is a need for more research on the potential for abuse and addiction associated with this compound, as well as its potential for use as a recreational drug.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. While there are advantages to using this compound in lab experiments, it must be handled with care due to its potential for abuse. There are several future directions for research on this compound, including its potential use in the treatment of neurological disorders and further investigation of its long-term effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea involves the reaction of 2-bromo-4-methylphenyl isocyanate with cyclohexylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified through a series of filtration and recrystallization steps. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-N'-cyclohexylurea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10-7-8-13(12(15)9-10)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXUVLFUNZOIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
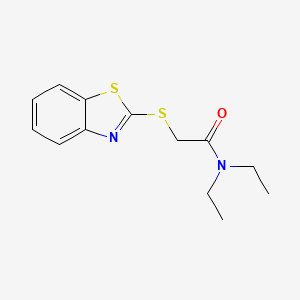
![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
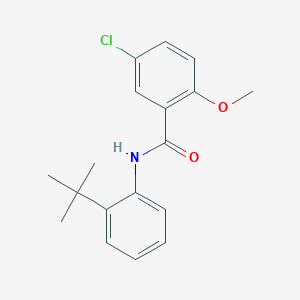
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
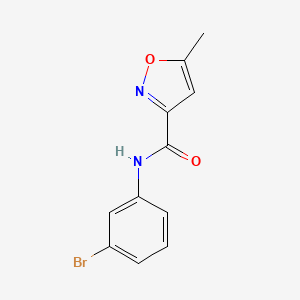

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
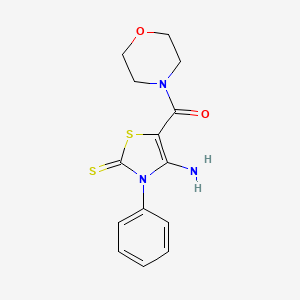
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)
